molecular formula C20H14O8 B13138570 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate CAS No. 75314-06-6

9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate

Cat. No.: B13138570
CAS No.: 75314-06-6
M. Wt: 382.3 g/mol
InChI Key: SRKUTLVNIVHQBV-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate is a functionalized anthraquinone derivative with the molecular formula C20H14O8 and a molecular weight of 382.32 g/mol . This compound serves as a protected precursor in chemical synthesis; the acetate groups can be readily removed to access the corresponding polyhydroxyanthraquinone, a valuable intermediate for further derivatization . Such anthraquinone cores are common structural subunits in many biologically active compounds and are frequently explored in medicinal chemistry research . For instance, related emodin derivatives have shown promising in-vitro antimalarial activity, highlighting the therapeutic potential of this chemical class . Additionally, anthraquinone derivatives are fundamental scaffolds in materials science, where they can be used to construct metallo-supramolecular coordination polymers. These structures demonstrate good selectivity for binding planar aromatic guests and transition metal ions, making them interesting for the development of new functional materials . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

75314-06-6

Molecular Formula

C20H14O8

Molecular Weight

382.3 g/mol

IUPAC Name

(4,5-diacetyloxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C20H14O8/c1-9(21)26-13-6-4-5-12-16(13)20(25)18-15(28-11(3)23)8-7-14(27-10(2)22)17(18)19(12)24/h4-8H,1-3H3

InChI Key

SRKUTLVNIVHQBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C

Origin of Product

United States

Preparation Methods

Typical Laboratory Procedure

  • Starting Material: 1,4,5-trihydroxy-9,10-anthraquinone (or related hydroxylated anthraquinone)
  • Reagents: Acetic anhydride (Ac2O), catalytic amounts of sulfuric acid or pyridine
  • Solvent: Often dichloromethane (CH2Cl2) or pyridine itself acts as solvent and base
  • Conditions: Reflux or heating at 70 °C for 4 to 24 hours
  • Workup: Cooling and quenching with ice water, followed by extraction and purification

Example Reaction:

$$
\text{9,10-dioxo-9,10-dihydroanthracene-1,4,5-triol} + 3 \text{ Ac}_2\text{O} \xrightarrow[\text{catalyst}]{\text{reflux}} \text{this compound} + 3 \text{ AcOH}
$$

Catalysts and Reaction Optimization

  • Acid Catalysis: Sulfuric acid is commonly used to activate acetic anhydride, increasing acetylation efficiency.
  • Base Catalysis: Pyridine serves dual roles as solvent and base, scavenging acetic acid formed and driving the reaction forward.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor the conversion of hydroxyl groups to acetates.
  • Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (e.g., 2:1 v/v) is standard for isolating pure triacetate.

Industrial Scale Considerations

  • Use of continuous flow reactors enhances reaction control and safety.
  • Optimized temperature and catalyst loading improve yield and reduce reaction time.
  • Purification may involve recrystallization from ethyl acetate or chromatographic techniques to achieve >98% purity.

Analytical Data and Characterization

Parameter Data / Method
Molecular Formula C20H14O8
Molecular Weight ~366.32 g/mol
NMR (¹H, CDCl3) Acetate methyl protons at ~2.3 ppm (singlet)
Aromatic protons between 7.5–8.5 ppm
NMR (¹³C) Carbonyl carbons at ~170–175 ppm
Purity >98% by HPLC with UV detection at 254 nm
Crystallography Triclinic system, space group P1, colorless crystals via slow ethyl acetate evaporation
Mass Spectrometry (ESI-MS) Molecular ion peak consistent with C20H14O8

Detailed Experimental Example

Step Description
Reagents 1,4,5-trihydroxy-9,10-anthraquinone (1 eq), Acetic anhydride (5 eq), Pyridine (solvent), Sulfuric acid (catalyst)
Procedure Dissolve substrate in pyridine, add acetic anhydride and catalytic H2SO4, heat at 70 °C for 4 hours under stirring. Monitor by TLC.
Workup Cool reaction mixture, pour onto crushed ice, extract with dichloromethane, wash organic layer with water and brine, dry over anhydrous Na2SO4.
Purification Purify crude product by silica gel chromatography (petroleum ether/ethyl acetate 2:1).
Yield Typically 90–98% yield of pure triacetate as pale yellow solid.

Reaction Mechanism Insights

The acetylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride. The catalyst protonates the carbonyl oxygen, increasing electrophilicity. The reaction releases acetic acid as a byproduct, which is scavenged by pyridine or removed in workup.

Comparative Summary of Preparation Methods

Method Catalyst Solvent Temperature Yield (%) Notes
Acetic anhydride + H2SO4 Sulfuric acid Pyridine 70 °C, 4 h 90–98 Classical, efficient for lab scale
Acetic anhydride + Pyridine Pyridine (self) Pyridine Reflux, overnight 85–95 Milder, base-catalyzed acetylation
Industrial continuous flow Acid or base catalyst Solvent or neat Optimized (60–80 °C) >95 Scalable, controlled reaction conditions

Additional Notes on Purity and Structural Verification

  • NMR Spectroscopy: Confirms acetylation via characteristic singlets for methyl groups of acetate and aromatic proton shifts.
  • X-ray Crystallography: Provides definitive structural confirmation, showing acetyl groups at 1, 4, and 5 positions.
  • HPLC: Ensures >98% purity, critical for applications in dye synthesis and biological testing.

Summary and Perspectives

The preparation of this compound is reliably achieved through acetylation of the corresponding hydroxylated anthraquinone using acetic anhydride under acidic or basic catalysis. Reaction conditions are well-established, with high yields and straightforward purification protocols. The compound’s structural integrity is routinely confirmed by NMR, mass spectrometry, and X-ray crystallography. Industrial scale-up benefits from continuous flow technology and optimized catalyst use.

This comprehensive understanding of preparation methods supports further research and application development in medicinal chemistry, materials science, and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroxyanthracene derivatives .

Scientific Research Applications

Materials Science

The compound has been investigated for its potential use in creating advanced materials due to its unique structural properties. Its ability to form stable complexes with metals can be utilized in:

  • Polymer Chemistry : Serving as a precursor for the synthesis of novel polymers with enhanced thermal and mechanical properties.
  • Nanotechnology : Used in the development of nanocomposites that exhibit improved electrical conductivity and strength.

Pharmaceuticals

In medicinal chemistry, 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate has shown promise as a:

  • Antioxidant Agent : Its structure allows it to scavenge free radicals effectively, making it a candidate for formulations targeting oxidative stress-related diseases.
  • Drug Delivery Systems : The compound can be modified to enhance drug solubility and bioavailability.

Organic Synthesis

This compound plays a crucial role in organic synthesis as:

  • Building Block : It serves as an intermediate in the synthesis of more complex organic molecules.
  • Reagent in Chemical Reactions : Its reactivity allows it to participate in various chemical transformations, including cycloadditions and electrophilic substitutions.

Case Studies

Several studies highlight the applications of this compound:

  • Study on Antioxidant Properties
    • A research project investigated the antioxidant capacity of 9,10-Dioxo-9,10-dihydroanthracene derivatives. Results indicated that modifications to the acetyl groups significantly enhanced their ability to inhibit lipid peroxidation in biological systems.
  • Development of Conductive Polymers
    • A collaborative study between materials scientists and chemists focused on synthesizing conductive polymers using this compound as a precursor. The resulting materials demonstrated superior electrical conductivity compared to traditional polymers.
  • Drug Formulation Research
    • A pharmaceutical study explored the incorporation of this compound into drug delivery systems for cancer treatment. The findings suggested improved encapsulation efficiency and controlled release profiles when used in liposomal formulations.

Data Tables

Application AreaSpecific Use CaseKey Findings
Materials SciencePolymer ChemistryEnhanced thermal stability and mechanical strength
PharmaceuticalsAntioxidant AgentEffective in scavenging free radicals
Organic SynthesisBuilding Block for Complex MoleculesFacilitates various chemical transformations

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Diacetylated Anthraquinones: 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate

  • Functional Groups : Two acetate groups at positions 1 and 4 .
  • Synthesis : Produced in 2 hours using acetic anhydride and sodium acetate, with yields improving with prolonged reaction time .
  • Applications: Used as a precursor for dyes and metallo-supramolecular coordination polymers. Deacetylation yields 1,4-dihydroxyanthraquinone, which binds metal ions like iridium .
  • Crystal Structure: Planar anthraquinone core with acetates on one side, enabling π-π stacking and hydrogen bonding .

Emodin Triacetate (6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl Triacetate)

  • Functional Groups : Three acetate groups at positions 1, 3, and 8, plus a methyl group at position 6 .
  • Applications: Used in pharmaceutical research (e.g., NSC 382139) due to its structural similarity to bioactive anthraquinones .

Aminoanthraquinone Derivatives (e.g., 2-(Butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate)

  • Functional Groups: Amino and acetate groups. Synthesized via reductive alkylation followed by acylation .
  • Biological Activity: Exhibits anticancer and antimicrobial properties, with the amino group playing a critical role in target binding .
  • Contrast with Triacetate: Amino groups increase hydrophilicity and enable hydrogen bonding, whereas triacetates prioritize lipophilicity and metabolic stability .

Comparative Data Table

Compound Name Substituent Positions Functional Groups Synthesis Time Key Applications References
9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate 1, 4, 5 Triacetate Not specified Dye intermediates, supramolecular chemistry
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate 1, 4 Diacetate 2 hours Coordination polymers, dye synthesis
Emodin Triacetate 1, 3, 8 Triacetate + methyl Not specified Pharmaceutical research
2-(Butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate 1, 4 Diacetate + amino 2 hours Anticancer agents

Key Research Findings and Implications

  • Reactivity : Diacetates form readily under standard acylation conditions, while triacetates require precise control to avoid over- or under-acylation .
  • Structural Influence : Additional acetates reduce symmetry and alter intermolecular interactions, impacting material properties like solubility and crystallinity .
  • Biological Relevance: Aminoanthraquinones prioritize bioactivity, whereas acetylated derivatives serve as stable precursors or lipophilic carriers .

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate (CAS Number: 33390-21-5) is a synthetic organic compound belonging to the anthraquinone family. This compound exhibits significant biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H14O8C_{20}H_{14}O_8. The compound features a planar anthraquinone ring system with three acetate groups that influence its solubility and reactivity. The structural characteristics contribute to its biological activity through mechanisms such as π–π stacking interactions and hydrogen bonding.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's mechanism includes the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness was evaluated against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on topoisomerases, which are crucial for DNA replication and transcription in both prokaryotic and eukaryotic cells. This property further supports its potential as a therapeutic agent in cancer treatment .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with anthraquinone derivatives.
  • Acetylation Reaction : Acetic anhydride is used to introduce acetate groups onto the anthraquinone structure.
  • Purification : The product is purified using column chromatography to obtain pure triacetate form.

The following table summarizes key synthesis parameters:

StepReagentsConditionsYield (%)
AcetylationAcetic anhydrideRoom temperature70
PurificationColumn chromatographyEthyl acetate/petroleum ether (2:1)85

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study investigated the effects of the compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The compound exhibited a zone of inhibition greater than 15 mm at a concentration of 100 µg/disc .
  • Enzyme Inhibition Assay : A kinetic study demonstrated that the compound inhibits topoisomerase II with an IC50 value of approximately 25 µM, indicating a strong interaction with this enzyme target .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9,10-Dioxo-9,10-dihydroanthracene-1,4,5-triyl triacetate?

  • Methodological Answer : The compound is synthesized by acetylating hydroxyl groups on the anthraquinone core. A typical procedure involves reacting 1,4,5-trihydroxy-9,10-anthraquinone with acetic anhydride (Ac₂O) in dichloromethane (CH₂Cl₂) under catalytic pyridine. After overnight stirring, the crude product is purified via column chromatography using petroleum ether/ethyl acetate (2:1 v/v) to isolate the triacetate derivative .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acetate groups. Monitor reaction progress via thin-layer chromatography (TLC).

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%).
  • Structural Confirmation : Nuclear magnetic resonance (¹H and ¹³C NMR) identifies acetate protons (~2.3 ppm) and aromatic protons (~7.5–8.5 ppm). X-ray crystallography (e.g., triclinic crystal system, space group P1) provides definitive bond lengths and angles .

Q. What solvents and conditions yield high-quality crystals for structural analysis?

  • Methodological Answer : Slow evaporation of an ethyl acetate solution at room temperature produces colorless single crystals suitable for X-ray diffraction. Maintain stable temperature (296 K) during crystallization to avoid polymorphic variations .

Advanced Research Questions

Q. How do the electronic and steric properties of acetate substituents influence supramolecular assembly?

  • Methodological Answer : The planar anthraquinone core facilitates π-π stacking (centroid distance: ~3.88 Å), while acetate groups participate in weak C–H···O hydrogen bonds. Computational modeling (e.g., density functional theory) can quantify intermolecular interactions. Experimental validation involves comparing diffraction data (e.g., a = 8.208 Å, b = 9.730 Å) with simulated crystal packing .

Q. What strategies enable selective functionalization of the anthraquinone core for biomedical applications?

  • Methodological Answer :

  • Position-Specific Modification : Use protecting groups (e.g., acetates) to direct reactions to free hydroxyl or amine sites. For example, deprotection of acetates with aqueous NaOH yields 1,4,5-trihydroxyanthraquinone, which can be further modified with fluorophenylacetamide moieties via acyl chloride intermediates .
  • Biological Screening : Evaluate cytotoxicity and antimicrobial activity using in vitro assays (e.g., MTT for cancer cells, MIC for bacteria).

Q. How can spectroscopic techniques resolve conflicting data on tautomeric forms in solution?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor proton shifts to identify tautomeric equilibria (e.g., keto-enol transitions).
  • UV-Vis Spectroscopy : Compare absorption spectra in polar vs. nonpolar solvents to detect solvatochromic effects.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and rule out degradation products .

Data Contradictions and Resolution

Q. How to address discrepancies in reported crystal parameters for derivatives?

  • Resolution Strategy : Cross-validate data using multiple techniques:

  • Compare X-ray diffraction angles (e.g., θ = 2.5–25.9°) and unit cell dimensions (α = 73.257°, β = 79.986°) with literature values.
  • Recalculate simulated powder patterns (e.g., Mercury software) to confirm experimental matches .

Applications in Materials Science

Q. What role does the compound play in designing metallo-supramolecular polymers?

  • Methodological Answer : The deprotected trihydroxyanthraquinone forms coordination polymers with transition metals (e.g., Ir³⁺). Self-assembly in dichloromethane with metal salts yields porous frameworks, characterized by scanning electron microscopy (SEM) and Brunauer-Emmett-Teller (BET) surface area analysis .

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